

N-Desmethyl Clozapine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Desmethyl Clozapine-d8*

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An In-depth Examination of a Key Deuterated Metabolite for Advanced Analytical and Pharmacological Studies

This technical guide provides a comprehensive overview of **N-Desmethyl Clozapine-d8** (Norclozapine-d8), a deuterated analog of the primary active metabolite of the atypical antipsychotic, clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methodologies, and pharmacological significance.

Core Concepts and Applications

N-Desmethyl Clozapine-d8 is the stable isotope-labeled form of N-desmethylozapine (NDMC), where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for quantitative analysis in various bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of measuring N-desmethylozapine levels in biological matrices such as plasma, serum, and urine, which is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.[2]

Beyond its role as an internal standard, the study of N-desmethylozapine itself is of significant pharmacological interest. As the major metabolite of clozapine, NDMC exhibits a complex and distinct pharmacological profile that may contribute to the unique therapeutic effects and side-effect profile of its parent drug.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Desmethyl Clozapine-d8** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	8-chloro-11-(piperazin-1-yl)-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][4][5]diazepine	[1]
Synonyms	Norclozapine-d8, N-Desmethylozapine-d8	[1]
Molecular Formula	C ₁₇ H ₉ D ₈ ClN ₄	[1]
Molecular Weight	320.9 g/mol	[1]
CAS Number	1189888-77-4	[6]
Appearance	Solid	[1]
Purity	≥99% deuterated forms (d ₁ -d ₈)	[1]
Storage	-20°C	[7]

Synthesis

The synthesis of **N-Desmethyl Clozapine-d8** typically involves the coupling of a suitable clozapine precursor with deuterated piperazine (piperazine-d8). While specific proprietary synthesis details are often not fully disclosed, a general synthetic approach can be inferred from the synthesis of N-desmethylozapine. A plausible method involves the reaction of a clozapine intermediate, such as 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][4][5]diazepine, with piperazine-d8.

A general, non-deuterated synthesis of N-desmethylozapine involves the reaction of clozapine with α-chloroethyl chloroformate in 1,2-dichloroethane, followed by reflux in methanol.[8] For the deuterated analog, piperazine-d8 would be used as a key starting material in a multi-step synthesis.

Experimental Protocols

Quantification by LC-MS/MS

N-Desmethyl Clozapine-d8 is primarily used as an internal standard for the accurate quantification of N-desmethylozapine in biological samples. Below is a representative LC-MS/MS protocol.

4.1.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma or serum, add an appropriate amount of **N-Desmethyl Clozapine-d8** working solution as the internal standard.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

4.1.2. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate	0.3 mL/min
Injection Volume	5 μ L

4.1.3. Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (N-Desmethylozapine)	m/z 313 → m/z 192
MRM Transition (N-Desmethyl Clozapine-d8)	m/z 321 → m/z 200

Quantification by GC-MS

A validated GC-MS method for the simultaneous determination of clozapine and norclozapine in human plasma has been described, for which **N-Desmethyl Clozapine-d8** would be an ideal internal standard.[9]

4.2.1. Sample Preparation (Solid-Phase Extraction and Derivatization)

- Condition a solid-phase extraction (SPE) cartridge with methanol and water.
- Load the plasma sample (pre-treated with internal standard) onto the SPE cartridge.
- Wash the cartridge with water and an organic solvent mixture.
- Elute the analytes with an appropriate elution solvent.
- Evaporate the eluate to dryness.
- Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and heat to form the trifluoroacetyl derivative.

4.2.2. GC-MS Conditions

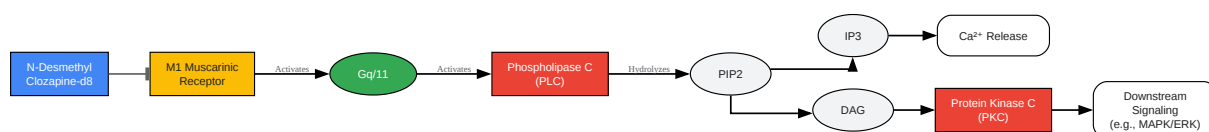
Parameter	Condition
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas	Helium
Oven Temperature Program	Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
Injector Temperature	280°C
Ionization Mode	Electron Ionization (EI)
Scan Mode	Selected Ion Monitoring (SIM)

Pharmacological Profile and Signaling Pathways

N-desmethylozapine exhibits a distinct pharmacological profile compared to its parent compound, clozapine. It acts as a partial agonist at dopamine D2 and D3 receptors, an agonist at M1 muscarinic acetylcholine receptors, and an agonist at delta-opioid receptors.[4][10][11] These interactions are believed to contribute to the overall therapeutic effects of clozapine.

M1 Muscarinic Receptor Agonism

N-desmethylozapine is a potent partial agonist at the M1 muscarinic receptor.[11] This activity is thought to contribute to the pro-cognitive effects of clozapine. The signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.

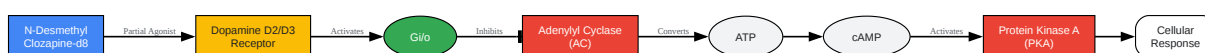


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Caption: M1 Muscarinic Receptor Signaling Pathway of N-Desmethyl Clozapine.

Dopamine D2/D3 Receptor Partial Agonism

Unlike clozapine, which is a dopamine D2 receptor antagonist, N-desmethylozapine acts as a partial agonist at both D2 and D3 receptors.[10] This partial agonism may contribute to the lower incidence of extrapyramidal side effects associated with clozapine. The signaling involves the modulation of adenylyl cyclase activity through Gi/o protein coupling.



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Caption: Dopamine D2/D3 Receptor Partial Agonist Signaling of N-Desmethyl Clozapine.

Delta-Opioid Receptor Agonism

N-desmethylozapine is also an agonist at the delta-opioid receptor.[4] This interaction may play a role in the mood-stabilizing and anxiolytic effects of clozapine. Similar to D2/D3 receptor signaling, this pathway involves Gi/o protein coupling and the inhibition of adenylyl cyclase.



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Caption: Delta-Opioid Receptor Agonist Signaling of N-Desmethyl Clozapine.

Conclusion

N-Desmethyl Clozapine-d8 is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its primary application as an internal standard ensures the reliability of quantitative data for its non-deuterated counterpart, N-desmethylozapine. Furthermore, the distinct pharmacological profile of N-desmethylozapine highlights its importance in understanding the complete therapeutic and adverse effect spectrum of

clozapine. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this critical research compound.

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